molecular formula C17H23NO2S B2748995 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide CAS No. 1448070-27-6

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Cat. No.: B2748995
CAS No.: 1448070-27-6
M. Wt: 305.44
InChI Key: IQFPJQSYYXUSNG-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a synthetic organic compound provided for non-clinical research applications. This molecule features a 1-hydroxy-indane moiety, a structure recognized as a valuable pharmacophore in medicinal chemistry. The indane core is present in a variety of bioactive molecules; for instance, it is a key component of the HIV-1 protease inhibitor Indinavir and has been identified in compounds demonstrating smooth muscle relaxant and mediator release inhibition activities . The molecule also contains a cyclopentylsulfanyl group linked via an acetamide bridge, a structural feature seen in other research compounds listed in chemical databases . As a complex chiral molecule, it offers potential for exploration in various biochemical and pharmacological research pathways. This product is intended for research purposes by qualified laboratory personnel only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c19-16(11-21-14-6-2-3-7-14)18-12-17(20)10-9-13-5-1-4-8-15(13)17/h1,4-5,8,14,20H,2-3,6-7,9-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPJQSYYXUSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclopentylthiol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several acetamide derivatives documented in the evidence. Key comparisons include:

Compound Name Key Substituents Molecular Weight Notable Features Reference
NBI-80713 Fluorophenyl, dimethoxyphenoxyethyl 478 g/mol Selective HCRT-R2 antagonist (Rat HCRT-R2 Ki = 2.2 nM)
B10 (N-((R)-2,3-Dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene])acetamide) Fluorobenzyl, pyrazolyl-spiroindene - Complex spirocyclic framework; NMR/HRMS confirmed purity
2-[(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide Propargyl, fluorophenyl 322.39 g/mol Propargyl group may confer metabolic stability
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide Benzodioxolyl, phenylindolylsulfanyl 402.46 g/mol Sulfanyl linker; potential dual hydrogen-bonding and hydrophobic interactions
  • Cyclopentylsulfanyl vs. Propargyl/Spirane Substituents: The cyclopentylsulfanyl group in the target compound contrasts with propargyl (in ) or spiroindene (in ) moieties. For example, NBI-80713’s dimethoxyphenoxyethyl group contributes to its high HCRT-R2 affinity, while the fluorobenzyl in B10 may enhance CNS penetration .
  • Hydroxyl vs. Fluorophenyl Groups : The hydroxyl group in the target compound could improve aqueous solubility compared to fluorophenyl-containing analogues (e.g., ), but may reduce blood-brain barrier permeability .

Pharmacological and Physicochemical Properties

  • Receptor Binding: NBI-80713’s nanomolar Ki values for HCRT-R2 highlight the importance of fluorophenyl and dimethoxyphenoxyethyl groups in receptor antagonism. The target compound’s cyclopentylsulfanyl group may instead favor non-CNS targets, such as metabolic enzymes .
  • Spectroscopic Data : IR and NMR data for cyclopentyl-containing compounds (e.g., δ 1.9–2.8 ppm for cyclopentyl protons in ) provide benchmarks for verifying the target compound’s structure.
  • Thermal Stability : Melting points of indane derivatives (e.g., 188.9°C in ) suggest the target compound may exhibit similar stability due to rigid indenyl and cyclopentyl motifs.

Biological Activity

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a complex organic compound characterized by its unique structural components, including a cyclopentylsulfanyl group and an indene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

C17H23NO2S\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{2}\text{S}

Key Features:

  • Cyclopentylsulfanyl Group: Contributes to the compound's reactivity and potential biological interactions.
  • Indene Moiety: Imparts unique electronic properties that may influence the compound's pharmacological profile.

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may lead to modulation of various biochemical pathways, particularly those involved in inflammatory responses.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory pathways, reducing pain and inflammation.
  • Receptor Modulation: It could interact with receptors that mediate cellular signaling, influencing physiological responses.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. Here are some notable findings:

StudyFindings
Zhang et al. (2012)Investigated the structural properties and intermolecular interactions; noted the absence of significant π–π stacking or hydrogen bonding in solid-state structures .
BenchChem Report (2024)Highlighted potential applications in medicinal chemistry and biology; suggested further investigation into its biological effects.

Case Studies

Case Study 1: Anti-inflammatory Activity
In a preliminary study, this compound demonstrated promising anti-inflammatory effects in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 2: Pain Management
Another study focused on the analgesic properties of this compound. Animal models indicated that administration led to significant pain relief compared to control groups, suggesting a mechanism involving central nervous system pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of Indene Moiety: Synthesized from 4-nitro-3-phenylbutanoic acid through hydrogenation and amidation.
  • Introduction of Cyclopentylsulfanyl Group: Achieved via a substitution reaction using cyclopentylthiol.
  • Final Coupling: The indene moiety is coupled with the cyclopentylsulfanyl group under appropriate conditions.

Chemical Reactions

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized using potassium permanganate or chromium trioxide.
Reduction Reduction can be performed using sodium borohydride or lithium aluminum hydride.
Substitution Participates in nucleophilic substitution reactions at the cyclopentylsulfanyl group.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution for the cyclopentylsulfanyl group and amide coupling for the indene-methylacetamide moiety. Key steps include:

  • Thioether formation : Reacting cyclopentanethiol with chloroacetyl chloride under basic conditions (e.g., NaOH in THF) to form 2-(cyclopentylsulfanyl)acetyl chloride .
  • Amide coupling : Using EDC/HOBt or DCC-mediated coupling between the thioether intermediate and 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine. Reaction optimization should focus on solvent polarity (e.g., DMF vs. dichloromethane) and temperature (0–25°C) to minimize racemization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

How can structural integrity and purity of this compound be confirmed?

Use a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopentyl (δ 1.5–2.5 ppm, multiplet) and indene-methylacetamide groups (amide proton at δ 6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z ~374.2 (calculated for C₂₁H₂₇NO₂S) .
  • X-ray crystallography : For absolute configuration confirmation, particularly for the chiral 1-hydroxyindenyl center .

Advanced Research Questions

What experimental strategies are effective for resolving contradictions in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., fluorometric vs. colorimetric enzyme assays) .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the sulfanyl group) that may interfere with activity .
  • Target engagement studies : Employ SPR or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or GPCRs) .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Leverage in silico tools to address solubility and metabolic stability:

  • LogP prediction : Use Molinspiration or ACD/Labs to optimize hydrophobicity (target LogP ~3.5) by modifying the cyclopentyl or indene groups .
  • Metabolite prediction : Apply GLORY or MetaSite to identify vulnerable sites (e.g., sulfanyl oxidation) and introduce blocking groups (e.g., methyl substitution) .
  • Docking studies : Autodock Vina or Schrödinger Suite to prioritize derivatives with stronger hydrogen bonding to target enzymes (e.g., CYP450 isoforms) .

What are the challenges in characterizing the compound’s conformational dynamics, and how can they be addressed?

The compound’s flexibility (cyclopentyl rotation, indene ring puckering) complicates structure-activity relationships. Solutions include:

  • Dynamic NMR : Analyze temperature-dependent ¹H NMR shifts (e.g., in DMSO-d₆) to quantify rotational barriers .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to identify dominant conformers in aqueous and lipid bilayer environments .
  • NOESY/ROESY : Detect through-space correlations between the cyclopentyl and indene groups to map preferred conformations .

Methodological Considerations Table

Aspect Recommended Techniques Key Parameters References
Synthesis Optimization Microwave-assisted synthesisPower: 300 W, Time: 30 min, Temp: 120°C

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